molecular formula C36H30O4 B8105704 Bis(9-anthrylmethyl) adipate

Bis(9-anthrylmethyl) adipate

Cat. No.: B8105704
M. Wt: 526.6 g/mol
InChI Key: VKBCBXBURKMOMS-UHFFFAOYSA-N
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Description

Bis(9-anthrylmethyl) adipate is an organic compound that features two 9-anthrylmethyl groups attached to an adipate backbone. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bis(9-anthrylmethyl) adipate typically involves the esterification of adipic acid with 9-anthracenemethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be summarized as follows:

Adipic Acid+2(9-Anthracenemethanol)Bis(9-anthrylmethyl) adipate+2(Water)\text{Adipic Acid} + 2 \text{(9-Anthracenemethanol)} \rightarrow \text{this compound} + 2 \text{(Water)} Adipic Acid+2(9-Anthracenemethanol)→Bis(9-anthrylmethyl) adipate+2(Water)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(9-anthrylmethyl) adipate undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Bis(9-anthrylmethyl) adipate has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of biological membranes due to its photophysical properties.

    Medicine: Investigated for potential use in photodynamic therapy.

    Industry: Utilized in the development of optical materials and sensors.

Mechanism of Action

The mechanism of action of Bis(9-anthrylmethyl) adipate is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications. The anthracene moiety is responsible for the fluorescence, making it useful in imaging and sensing applications.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenemethanol: A precursor in the synthesis of Bis(9-anthrylmethyl) adipate.

    Anthraquinone: An oxidation product of anthracene derivatives.

    Dihydroanthracene: A reduction product of anthracene derivatives.

Uniqueness

This compound is unique due to its dual anthracene moieties, which enhance its photophysical properties compared to similar compounds. This makes it particularly valuable in applications requiring high fluorescence intensity and stability.

Properties

IUPAC Name

bis(anthracen-9-ylmethyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O4/c37-35(39-23-33-29-15-5-1-11-25(29)21-26-12-2-6-16-30(26)33)19-9-10-20-36(38)40-24-34-31-17-7-3-13-27(31)22-28-14-4-8-18-32(28)34/h1-8,11-18,21-22H,9-10,19-20,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBCBXBURKMOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CCCCC(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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